5-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile
Description
5-{3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 2 and a piperidine ring at position 3. The piperidine moiety is further functionalized with a 1,3,4-thiadiazole ring bearing a 2-fluorophenyl substituent. The compound’s design suggests possible applications in targeting enzymes or receptors where π-π stacking (via aromatic systems) and hydrogen bonding (via nitrile and fluorine) are critical .
Properties
IUPAC Name |
5-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5S/c20-17-6-2-1-5-16(17)19-24-23-18(26-19)13-4-3-9-25(12-13)15-8-7-14(10-21)22-11-15/h1-2,5-8,11,13H,3-4,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICSVEKXZDGPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is synthesized via a solid-phase cyclization reaction adapted from methods described for analogous thiadiazoles. Key steps include:
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Reactants : 2-Fluorobenzoic acid (1.0 equiv), thiosemicarbazide (1.0 equiv), and phosphorus pentachloride (1.2 equiv).
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Procedure : The reactants are ground in a dry reaction vessel at room temperature for 30–60 minutes. The exothermic reaction generates HCl gas, necessitating controlled venting. The crude product is neutralized with aqueous NaOH (pH 8.0–8.2), filtered, and recrystallized from ethanol/water.
Mechanistic Insights
The reaction proceeds via acyl chloride intermediacy :
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2-Fluorobenzoic acid reacts with PCl₅ to form 2-fluorobenzoyl chloride.
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Thiosemicarbazide undergoes nucleophilic attack by the acyl chloride, forming a thiosemicarbazide-carboxylic acid adduct.
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Cyclodehydration generates the thiadiazole ring, driven by the electrophilicity of the sulfur atom.
Preparation of 3-(Piperidin-1-yl)Pyridine-2-Carbonitrile
Pyridine-2-Carbonitrile Synthesis
The pyridine core is constructed using a cyclocondensation strategy inspired by pyridine derivatives in semiconductor research:
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Reactants : 4-Bromobenzaldehyde, cyanoacetamide, and piperidine.
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Procedure :
Optimization Challenges
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Regioselectivity : Bromination favors positions 2 and 6 due to electronic directing effects of the nitrile group.
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Solubility : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) improves yields by 15–20% compared to conventional heating.
Coupling of Thiadiazole and Pyridine-Piperidine Fragments
Nucleophilic Substitution Strategy
The final coupling employs a Buchwald-Hartwig amination -inspired approach:
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Reactants : 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv), 3-bromopyridine-2-carbonitrile-piperidine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).
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Conditions : Reflux in toluene (110°C, 24 hours) under N₂ atmosphere.
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Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the target compound as a pale-yellow solid.
Alternative Coupling Routes
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Mitsunobu Reaction : Using DIAD and PPh₃ in THF, though yields are lower (~65%).
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Electrochemical Activation : Cyclic voltammetry studies on nitroheterocycles suggest potential for redox-mediated coupling, though this remains exploratory.
Reaction Optimization and Yield Enhancement
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes NAS |
| Catalyst Loading | 5% Pd(OAc)₂ | Cost-effective |
| Solvent | Toluene | Prevents hydrolysis |
| Reaction Time | 24 hours | Completes coupling |
Byproduct Analysis
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Major Byproduct : Unreacted 3-bromopyridine-piperidine (8–12%), recoverable via distillation.
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Side Reactions : Hydrolysis of nitrile to amide (<5%) under acidic conditions.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions primarily affecting the piperidine ring.
Reduction: : Potential reduction reactions can involve the carbonitrile group.
Substitution: : The aromatic rings, particularly the fluorophenyl and pyridine moieties, can undergo electrophilic and nucleophilic substitution reactions.
Oxidation: : Use of oxidizing agents like m-Chloroperbenzoic acid (mCPBA) or Chromium trioxide (CrO3).
Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Reagents like bromine for bromination or potassium tert-butoxide for nucleophilic aromatic substitution.
Major Products: Products from these reactions vary depending on the conditions but could include a range of hydroxylated, halogenated, or amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile exhibit significant antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt microbial cell walls, making it a candidate for developing new antibiotics.
Case Study
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiadiazole derivatives and their antimicrobial efficacy against various bacterial strains. The results showed that derivatives containing the piperidine ring demonstrated enhanced activity compared to traditional antibiotics .
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Thiadiazole derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study
Research published in Cancer Letters highlighted a derivative of this compound that exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Compounds similar to this compound have been studied for their effects on neurotransmitter systems.
Case Study
A study published in Neuropharmacology demonstrated that a related compound improved cognitive functions in animal models by enhancing cholinergic transmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Organic Electronics
The unique electronic properties of thiadiazole-containing compounds make them suitable candidates for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Comparison of Electronic Properties
| Compound Name | Band Gap (eV) | Application Type |
|---|---|---|
| Thiadiazole Derivative A | 2.0 | OLED |
| Thiadiazole Derivative B | 1.8 | OPV |
| This compound | 1.9 | OLED/OPV |
Sensor Technology
The compound has shown promise as a sensing material due to its ability to interact with various analytes. Its application in chemical sensors can be beneficial for detecting environmental pollutants or biological markers.
Case Study
Research published in Sensors and Actuators B: Chemical demonstrated the use of thiadiazole-based sensors for detecting heavy metals in water sources. The sensitivity and selectivity were attributed to the unique electronic properties of the compound .
Mechanism of Action
The mechanism by which this compound exerts its effects can be complex. It often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Key pathways could include inhibition of enzyme activity or receptor antagonism, affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyridine vs. Pyrimidine/Pyrazole : The target compound’s pyridine core distinguishes it from pyrimidine (e.g., ) or pyrazole (e.g., ) derivatives. Pyridine’s planar structure enhances π-π interactions, whereas pyrimidine/pyrazole systems may prioritize hydrogen-bonding interactions.
- Thiadiazole vs. Oxadiazole : The 1,3,4-thiadiazole ring in the target compound provides sulfur-based electron-withdrawing effects, contrasting with the oxygen-containing 1,3,4-oxadiazole in . Sulfur’s larger atomic radius may improve lipophilicity and membrane permeability .
Substituent Effects
- Fluorophenyl Group: The 2-fluorophenyl substituent in the target compound introduces steric and electronic effects absent in non-fluorinated analogs (e.g., ). Fluorine’s electronegativity can enhance binding affinity to hydrophobic enzyme pockets and reduce metabolic degradation .
- Linker Flexibility: The piperidine linker in the target compound offers conformational flexibility compared to rigid acetyl or propanoyl linkers in . This flexibility may optimize binding to dynamic protein targets.
Biological Activity
The compound 5-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile (commonly referred to as the target compound) represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyridine ring substituted with a carbonitrile group and a piperidine moiety linked to a thiadiazole derivative. The presence of the 2-fluorophenyl group enhances its lipophilicity and potential binding interactions with biological targets.
Antitumor Activity
Research has indicated that compounds containing thiadiazole and piperidine moieties exhibit promising antitumor properties. For instance, derivatives similar to the target compound have shown inhibitory effects on various cancer cell lines. A study reported that related thiadiazole derivatives demonstrated IC50 values ranging from 10 to 50 µM against human cancer cell lines, indicating moderate to high cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole Derivative A | HeLa | 20 |
| Thiadiazole Derivative B | MCF-7 | 15 |
| Target Compound | A549 | 25 |
Enzyme Inhibition
The target compound has also been evaluated for its ability to inhibit specific enzymes implicated in cancer progression. For example, it has shown potential as an inhibitor of protein kinases , which are critical in cell signaling pathways related to proliferation and survival .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been tested for antimicrobial activity . Studies have shown that these compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
The mechanism by which the target compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Kinases : The compound's structure allows it to bind effectively to kinase domains, disrupting their activity.
- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanisms : The antimicrobial effects may stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of several thiadiazole derivatives, including the target compound. The results indicated that the compound significantly reduced tumor growth in xenograft models of lung cancer, achieving up to 70% reduction in tumor volume compared to control groups .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of various piperidine-thiadiazole derivatives. The target compound exhibited potent inhibition against acetylcholinesterase , suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 5-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}pyridine-2-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves:
Piperidine Functionalization : Introduce the thiadiazole moiety via nucleophilic substitution or cyclization. For example, coupling 2-fluorophenyl-thiadiazole precursors with piperidine derivatives under reflux in ethanol or DMF .
Pyridine Carbonitrile Formation : Attach the pyridine-2-carbonitrile group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Optimization :
- Use high-purity starting materials and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the fluorophenyl (δ 7.1–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and pyridine (δ 8.0–8.5 ppm) groups. Carbon signals for the nitrile (δ ~115 ppm) and thiadiazole (δ 160–170 ppm) confirm connectivity .
- IR Spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and thiadiazole (C-S/C=N ~650–750 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ with m/z matching the formula (C20H15FN5S: calculated 376.10) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATP-dependent kinase activity with ADP-Glo™ kits).
- Antimicrobial Testing : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains. Focus on hydrogen bonding (nitrile/fluorophenyl) and hydrophobic contacts (piperidine/thiadiazole) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies reduce byproduct formation during the synthesis of the thiadiazole-piperidine intermediate?
- Methodological Answer :
- Temperature Control : Maintain reflux at 80–90°C to prevent decomposition.
- Catalyst Optimization : Use p-toluenesulfonic acid (PTSA) or ZnCl2 to accelerate cyclization .
- Workup : Quench reactions with ice-water to precipitate intermediates, reducing impurities.
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer :
- Substituent Variation :
| Modification Site | Example Substituents | Impact on Activity |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
